molecular formula C13H9ClN2O B3036746 6-(2-Chlorophenyl)-2-methoxynicotinonitrile CAS No. 400077-19-2

6-(2-Chlorophenyl)-2-methoxynicotinonitrile

Cat. No. B3036746
CAS RN: 400077-19-2
M. Wt: 244.67 g/mol
InChI Key: DBVIAWHFMZBCOF-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-2-methoxynicotinonitrile (6-CPMN) is a substituted nicotinonitrile, which is a heterocyclic compound containing a nitrogen atom in a ring with two other atoms. 6-CPMN has a wide range of applications in the scientific research field, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Characterization

  • 6-(2-Chlorophenyl)-2-methoxynicotinonitrile has been studied for its synthesis and characterization, including its crystal structure and thermal properties. Suwunwong, Chantrapromma, and Fun (2013) synthesized a similar compound, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, and studied its crystal structure and blue fluorescence properties. They found it exhibits high thermal stability and strong blue fluorescence (Suwunwong et al., 2013).

Spectroscopic and Molecular Docking Studies

  • Eşme (2021) conducted spectroscopic calculations and molecular docking studies on a related compound, 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. This research explored its potential as a non-linear optical material and as an anticancer agent (Eşme, 2021).

Antimicrobial Activity

  • Compounds similar to 6-(2-Chlorophenyl)-2-methoxynicotinonitrile have been synthesized and tested for their antimicrobial activity. Guna et al. (2015) synthesized 2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile and found that it exhibited activity against various bacteria and fungi (Guna et al., 2015).

Liquid Crystal and Luminescent Material

  • Ahipa, Kumar, and Adhikari (2013) synthesized a compound, 4,6-bis (4-butoxyphenyl)-2-methoxynicotinonitrile, demonstrating its potential as a luminescent liquid crystalline material. This study focused on its synthesis, structure, and liquid crystalline behavior, revealing it as a blue light emitter in various solvents (Ahipa et al., 2013).

properties

IUPAC Name

6-(2-chlorophenyl)-2-methoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c1-17-13-9(8-15)6-7-12(16-13)10-4-2-3-5-11(10)14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVIAWHFMZBCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorophenyl)-2-methoxynicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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